5-Methylfuran-2-sulfonic acid
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Overview
Description
5-Methylfuran-2-sulfonic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl group at the 5-position and a sulfonic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuran-2-sulfonic acid typically involves the sulfonation of 5-methylfuran. One common method is the reaction of 5-methylfuran with chlorosulfonic acid, which introduces the sulfonic acid group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of furan derivatives with reduced sulfonic acid groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives with higher oxidation states, while reduction can produce furan derivatives with reduced sulfonic acid groups.
Scientific Research Applications
5-Methylfuran-2-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methylfuran-2-sulfonic acid involves its interaction with molecular targets and pathways in chemical and biological systems. The sulfonic acid group can participate in acid-base reactions, while the furan ring can engage in aromatic interactions. These properties enable the compound to act as a catalyst, reactant, or inhibitor in various processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a sulfonic acid group, leading to different reactivity and applications.
2,5-Furandicarboxylic acid: Has carboxylic acid groups at the 2 and 5 positions, offering different chemical properties and uses.
Uniqueness
5-Methylfuran-2-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and makes the compound valuable for specific applications in synthesis, catalysis, and materials science.
Properties
IUPAC Name |
5-methylfuran-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHOPOIJDHTCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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